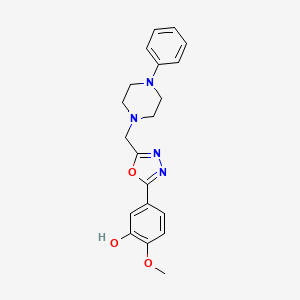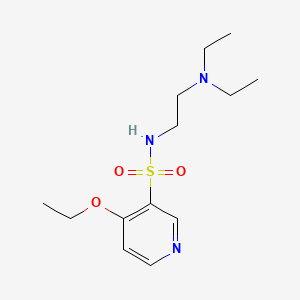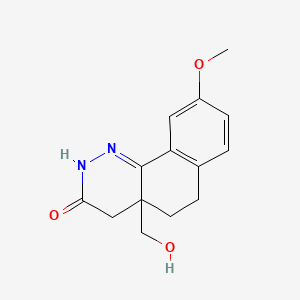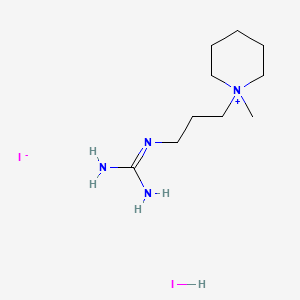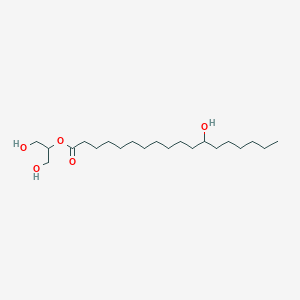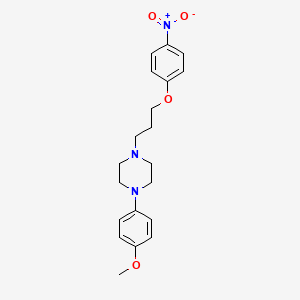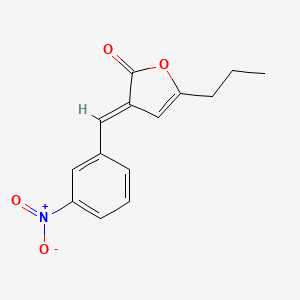
5-Propyl-3-(m-nitrobenzylidene)furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-3-(m-nitrobenzylidene)furan-2-one is a heterocyclic compound belonging to the furan family. This compound is characterized by a furan ring substituted with a propyl group at the 5-position and a m-nitrobenzylidene group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propyl-3-(m-nitrobenzylidene)furan-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Propyl-3-(m-nitrobenzylidene)furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring can participate in various biochemical pathways, leading to the modulation of enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Propyl-3-(p-nitrobenzylidene)furan-2-one: Similar structure but with a para-nitro group.
5-Propyl-3-(o-nitrobenzylidene)furan-2-one: Similar structure but with an ortho-nitro group.
5-Propyl-3-(m-aminobenzylidene)furan-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
5-Propyl-3-(m-nitrobenzylidene)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-nitro group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
120388-33-2 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
(3E)-3-[(3-nitrophenyl)methylidene]-5-propylfuran-2-one |
InChI |
InChI=1S/C14H13NO4/c1-2-4-13-9-11(14(16)19-13)7-10-5-3-6-12(8-10)15(17)18/h3,5-9H,2,4H2,1H3/b11-7+ |
Clé InChI |
QHWXCIUOYMFCAZ-YRNVUSSQSA-N |
SMILES isomérique |
CCCC1=C/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O1 |
SMILES canonique |
CCCC1=CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


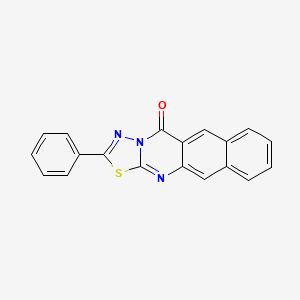
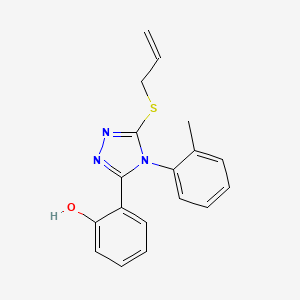

![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
